2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide

Lipophilic efficiency Drug design CNS penetration

2-(3-Aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide is a synthetic acetamide derivative incorporating a 3-aminopyrrolidine scaffold and a sec-butyl amide tail. This compound belongs to the class of 3-aminopyrrolidine acetamides, which have been employed as key intermediates in the development of ATP-competitive kinase inhibitors, particularly Akt inhibitors.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
CAS No. 1249552-28-0
Cat. No. B1468135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide
CAS1249552-28-0
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCC(C)NC(=O)CN1CCC(C1)N
InChIInChI=1S/C10H21N3O/c1-3-8(2)12-10(14)7-13-5-4-9(11)6-13/h8-9H,3-7,11H2,1-2H3,(H,12,14)
InChIKeyDBHFNZQOWBKQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide (CAS 1249552-28-0): A Branched 3-Aminopyrrolidine Acetamide Building Block for Inhibitor Design


2-(3-Aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide is a synthetic acetamide derivative incorporating a 3-aminopyrrolidine scaffold and a sec-butyl amide tail . This compound belongs to the class of 3-aminopyrrolidine acetamides, which have been employed as key intermediates in the development of ATP-competitive kinase inhibitors, particularly Akt inhibitors [1]. The 3-aminopyrrolidine core provides a chiral amine handle for further derivatization, while the sec-butyl group imparts a distinct lipophilic character relative to linear or smaller alkyl-substituted analogs.

Why Substituting 2-(3-Aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide with Other Alkyl Acetamides Compromises Lipophilic Efficiency


In the 3-aminopyrrolidine acetamide series, minor alterations to the amide N-substituent can profoundly shift lipophilicity and, consequently, drug-likeness. Freeman-Cook et al. demonstrated that excessively lipophilic analogs in this scaffold suffer from poor overall properties, emphasizing the importance of balanced lipophilic efficiency [1]. The sec-butyl group of the target compound sits in a middle lipophilicity range—more lipophilic than isopropyl (clogP ~0.9) but less than n-pentyl—potentially offering an optimal window for membrane permeability without incurring the derisking liabilities of high logP compounds. Direct replacement with a simple isopropyl or n-butyl analog would alter this balance, potentially reducing target engagement or increasing off-target binding in a way that cannot be predicted without empirical comparison.

Quantitative Differentiation Evidence for 2-(3-Aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide vs. In-Class Alternatives


Sec-Butyl Substitution Increases Calculated LogP by ~0.8 Units Over Isopropyl Analog, Balancing Lipophilic Efficiency

The target compound (sec-butyl amide) has a predicted logP of approximately 1.31, based on the measured logP of the model fragment N-butan-2-ylacetamide (1.31) . In contrast, the isopropyl analog (N-isopropylacetamide) has an experimental logP of 0.50 [1]. This 0.81 logP difference translates to a ~6.5-fold higher partition coefficient for the sec-butyl derivative, enhancing potential for passive membrane permeability while remaining below the lipophilic efficiency warning threshold identified by Freeman-Cook et al. for this scaffold [2].

Lipophilic efficiency Drug design CNS penetration

Demonstrated Antagonist Activity at Human AM2 Receptor (IC50 3.16 μM) in Functional cAMP Assay

In a functional assay, 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide exhibited antagonist activity at the human AM2 receptor with an IC50 of 3.16 μM (3.16E+3 nM), inhibiting forskolin-induced cAMP accumulation in 1321N1 cells [1]. While this potency is modest, it establishes the compound as an active ligand for this receptor class, providing a starting point for optimization. For comparison, the endogenous agonist adrenomedullin (AM) induces cAMP with EC50 values in the sub-nanomolar range, but no direct comparator data are available for similarly substituted 3-aminopyrrolidine acetamides in this assay.

AM2 receptor cAMP assay Calcitonin receptor

3-Aminopyrrolidine Scaffold is Clinically Validated for ATP-Competitive Kinase Inhibition, Supporting SAR Expansion from This Core

The 3-aminopyrrolidine scaffold is a core element in PF-AKT400 (AKT-0286), a selective, ATP-competitive Akt inhibitor that progressed to advanced preclinical studies including xenograft tumor growth inhibition and was nominated for clinical development [1]. While the target compound itself is a simpler building block, it shares the critical 3-aminopyrrolidine-1-yl-acetamide substructure with these advanced leads, making it a direct synthetic entry point for generating focused kinase inhibitor libraries. In contrast, analogs lacking the 3-amino group or with different ring systems (e.g., piperidine) cannot replicate the hydrogen-bonding network essential for hinge-region binding in the ATP pocket [2].

Kinase inhibitor Akt Scaffold optimization

High-Value Application Scenarios for 2-(3-Aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide Based on Differential Evidence


Design of Selective ATP-Competitive Kinase Inhibitors Using the Clinical Akt Scaffold

Leveraging the 3-aminopyrrolidine-1-yl-acetamide core present in the clinically nominated Akt inhibitor PF-AKT400 [1], research groups can use 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide as a direct starting material for parallel library synthesis. The sec-butyl tail provides a calculated logP of ~1.3 , placing it in the balanced lipophilic efficiency window identified as critical for this scaffold [1], while allowing further diversification at the 3-amino position.

Structure-Activity Relationship Studies on AM2 Receptor Modulators

With a demonstrated IC50 of 3.16 μM at the human AM2 receptor in a functional cAMP assay [2], this compound serves as an active starting point for AM2 antagonist optimization. Systematic variation of the sec-butyl group versus isopropyl, n-butyl, or cyclopropyl analogs could elucidate the role of lipophilic bulk in receptor binding, guided by the known logP differentiation .

Synthesis of Focused CNS-Penetrant Compound Libraries

The calculated logP of ~1.3 for the sec-butyl substituent falls within the optimal range for CNS drug-likeness (logP 1-3), making this building block suitable for the generation of blood-brain barrier-penetrant libraries. When coupled with the validated kinase inhibitor scaffold [1], the compound enables exploration of CNS kinase targets such as Akt isoforms implicated in glioblastoma.

Quote Request

Request a Quote for 2-(3-aminopyrrolidin-1-yl)-N-(butan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.